(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane)

Catalog No.
S729973
CAS No.
123560-48-5
M.F
C23H34F2O
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-p...

CAS Number

123560-48-5

Product Name

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane)

IUPAC Name

1-ethoxy-2,3-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene

Molecular Formula

C23H34F2O

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C23H34F2O/c1-3-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-15-21(26-4-2)23(25)22(20)24/h14-19H,3-13H2,1-2H3

InChI Key

CFJCNWQXOICKIF-UHFFFAOYSA-N

SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) is a complex organic compound characterized by its unique structural features, including a bi-cyclohexane backbone and specific substituents that enhance its chemical properties. The compound's structure includes two cyclohexane rings connected by a single bond, with ethoxy and difluorophenyl groups attached to one of the cyclohexane rings. This configuration may contribute to its potential biological activity and applications in various fields, particularly in medicinal chemistry.

However, based on the chemical structure and properties of the molecule, potential research areas could include:

  • Liquid Crystals: The presence of rigid cyclohexane rings and aromatic groups suggests the possibility of liquid crystalline behavior, making it a candidate for display applications [].
  • Material Science: The molecule's hydrophobic nature and potential self-assembly properties could be explored for applications in lubricants, coatings, or drug delivery systems [].
  • Medicinal Chemistry: The fluorinated aromatic ring and the overall structure present similarities to known bioactive compounds, prompting further investigation for potential therapeutic activity [].

The chemical reactivity of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) can be explored through various synthetic pathways. The presence of functional groups such as ethoxy and difluorophenyl may allow for nucleophilic substitutions and electrophilic aromatic substitutions. For example, the fluorine atoms can influence the electron density on the aromatic ring, making it more susceptible to electrophilic attack. Additionally, the compound could undergo oxidation or reduction reactions depending on the reaction conditions and the presence of suitable reagents.

The synthesis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) may involve several steps:

  • Formation of the Bi-cyclohexane Backbone: This could be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of the ethoxy and difluorophenyl groups can be accomplished via nucleophilic substitution reactions where suitable leaving groups are present.
  • Purification: After synthesis, the compound would typically undergo purification processes such as recrystallization or chromatography to isolate the desired product.

The potential applications of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) are diverse:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development.
  • Materials Science: Its unique structure might find applications in creating advanced materials with specific mechanical or thermal properties.
  • Chemical Research: The compound could be utilized in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies involving (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) could focus on:

  • Molecular Docking: Computational studies may predict how this compound interacts with various biological targets at a molecular level.
  • In Vitro Studies: Experimental assays assessing cytotoxicity and biological efficacy against different cell lines could provide insights into its therapeutic potential.

Several compounds exhibit structural similarities to (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane), which can be compared based on their functional groups and biological activities:

Compound NameStructural FeaturesBiological Activity
4-(Ethoxyphenyl)cyclohexanoneEthoxy group on phenylAntimicrobial
2,3-DifluoroanilineDifluoro substituents on anilineAnticancer
1-(Propyl)cyclohexanolPropyl group on cyclohexanolAnti-inflammatory

These compounds highlight the uniqueness of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane), particularly due to its combination of ethoxy and difluoro substituents along with the bi-cyclohexane framework.

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) is a complex organic compound with significant applications in liquid crystal materials [1] [2]. This bicyclohexane derivative, characterized by its trans,trans configuration, ethoxy and difluoro substituents on the phenyl ring, and propyl chain, requires precise synthetic methodologies to ensure high purity and desired stereochemistry [1] [3]. The following sections detail the various approaches to synthesizing this compound with emphasis on cross-coupling reactions, catalyst systems, raw material selection, and purification protocols.

Cross-Coupling Reaction Approaches

Cross-coupling reactions represent the cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between complex molecular fragments [4] [5]. For the synthesis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane), these reactions provide efficient pathways to connect the difluorophenyl moiety with the bicyclohexane core [1] [3].

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction stands as the preferred method for synthesizing (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) due to its versatility, mild reaction conditions, and tolerance of various functional groups [4] [6]. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate [7].

For the synthesis of the target compound, the reaction typically proceeds through the coupling of a 4-ethoxy-2,3-difluorophenylboronic acid (or its ester derivative) with a 4'-propyl-1,1'-bi(cyclohexane) halide [6] [8]. The general reaction scheme involves:

  • Oxidative addition of the aryl halide to the palladium(0) catalyst
  • Transmetallation with the boronic acid derivative
  • Reductive elimination to form the desired carbon-carbon bond [5] [8]

The key advantage of the Suzuki-Miyaura coupling for this synthesis is its compatibility with the ethoxy and difluoro substituents on the phenyl ring, which might be sensitive to other coupling conditions [4] [7]. Additionally, the reaction can be performed with high stereoselectivity, preserving the critical trans,trans configuration of the bicyclohexane core [1] [3].

Table 1: Typical Suzuki-Miyaura Coupling Conditions for (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) Synthesis

ComponentTypical ReagentFunction
Aryl halide4-Bromo or 4-iodo derivative of 4'-propyl-1,1'-bi(cyclohexane)Electrophilic coupling partner
Boronic acid4-Ethoxy-2,3-difluorophenylboronic acidNucleophilic coupling partner
CatalystPd(PPh₃)₄ or Pd(OAc)₂/phosphine ligandFacilitates coupling reaction
BaseK₂CO₃, K₃PO₄, or Cs₂CO₃Activates boronic acid
SolventTHF, dioxane, or toluene/water mixturesReaction medium
Temperature60-90°CReaction condition
Time6-24 hoursReaction condition

The reaction yield typically ranges from 75% to 90%, depending on the specific conditions and purity of starting materials [6] [9].

Catalyst Systems and Reaction Conditions

The selection of appropriate catalyst systems and reaction conditions is crucial for the successful synthesis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) [9] [10]. Various palladium catalysts have been employed, each offering distinct advantages:

Palladium Catalyst Systems:

  • Pd(PPh₃)₄: This tetrakis(triphenylphosphine)palladium(0) catalyst is commonly used due to its stability and effectiveness in Suzuki-Miyaura couplings [4] [5]. Typically employed at 2-5 mol% loading, it performs well in THF or dioxane solvents.

  • Pd(OAc)₂ with Phosphine Ligands: This system allows for fine-tuning of the catalyst properties through ligand selection [9] [10]. Common ligands include:

    • XPhos or RuPhos: Provide enhanced reactivity for sterically hindered substrates
    • XantPhos: Offers excellent stereoselectivity, crucial for maintaining the trans,trans configuration
    • DPPF: Provides good stability and activity across various reaction conditions
  • Palladacyclic Complexes: These pre-formed catalysts offer higher stability and can be used at lower catalyst loadings (0.5-2 mol%) [4] [10].

Reaction Conditions:

The reaction conditions significantly impact yield, stereoselectivity, and purity [10] [11]. Optimal conditions for the synthesis include:

  • Temperature: 60-90°C is typically employed, with lower temperatures favoring stereoselectivity but requiring longer reaction times [10] [12].
  • Pressure: Atmospheric pressure is generally sufficient, though sealed vessels may be used to achieve higher temperatures with volatile solvents [11] [12].
  • Solvent Selection: Biphasic solvent systems (toluene/water or THF/water) with phase-transfer catalysts can enhance reaction rates and yields [13] [12].
  • Base Selection: Inorganic bases such as potassium carbonate or potassium phosphate are preferred, with the base strength influencing the transmetallation rate [4] [5].
  • Reaction Time: 6-24 hours is typically required, with monitoring by chromatographic methods to determine completion [11] [12].

Table 2: Effect of Catalyst Systems on Reaction Yield and Stereoselectivity

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)trans,trans Selectivity (%)
Pd(PPh₃)₄580128295
Pd(OAc)₂/XPhos370188597
Pd(OAc)₂/XantPhos265248899
Pd₂(dba)₃/P(t-Bu)₃19088093

The selection of the appropriate catalyst system depends on the specific requirements for yield, stereoselectivity, and scale of production [9] [10].

Industrial Scale Synthesis Considerations

Transitioning from laboratory to industrial scale synthesis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) presents several challenges that must be addressed to ensure economic viability and consistent product quality [14] [15].

Catalyst Loading and Recovery:

Industrial processes typically require lower catalyst loadings to minimize costs and reduce metal contamination in the final product [16] [15]. Strategies include:

  • Heterogeneous Catalyst Systems: Immobilized palladium catalysts on solid supports allow for easier catalyst recovery and reuse [9] [15].
  • Continuous Flow Processes: These enable higher efficiency with lower catalyst loadings through improved mass transfer and reaction control [12] [14].
  • Catalyst Recovery Systems: Implementation of scavenging techniques to recover precious metals from reaction mixtures [16] [17].

Reaction Engineering:

Scale-up requires careful consideration of heat and mass transfer limitations [14] [12]:

  • Reactor Design: Jacketed vessels with efficient mixing systems to ensure uniform temperature and concentration profiles [14] [15].
  • Heat Management: Controlled addition of reagents and efficient cooling systems to manage exothermic reactions safely [11] [12].
  • Process Intensification: Use of microreactors or flow chemistry to improve mixing and heat transfer, particularly important for the exothermic steps in the Suzuki-Miyaura coupling [12] [14].

Economic and Environmental Considerations:

Industrial synthesis must balance economic viability with environmental responsibility [14] [13]:

  • Solvent Selection: Use of greener solvents or solvent recycling systems to minimize waste and environmental impact [13] [12].
  • Reagent Efficiency: Optimization of stoichiometry to minimize excess reagents and waste generation [14] [15].
  • Energy Efficiency: Development of processes that operate at lower temperatures or utilize energy recovery systems [13] [12].

Table 3: Industrial Scale Process Parameters for (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) Production

ParameterLaboratory ScaleIndustrial ScaleOptimization Strategy
Catalyst Loading2-5 mol%0.1-0.5 mol%Heterogeneous catalysts, flow processes
Reaction Volume<1 L100-1000 LStaged addition, improved mixing
Temperature Control±2°C±0.5°CAdvanced control systems, jacketed vessels
Reaction Time12-24 h4-8 hOptimized conditions, continuous processing
Solvent Usage10-20 mL/g product2-5 mL/g productSolvent recycling, concentrated conditions
Metal Contamination<100 ppm<10 ppmAdvanced purification, metal scavenging

The successful industrial implementation requires thorough process development and validation to ensure consistent quality and economic viability [14] [15].

Raw Material Selection and Preparation

The synthesis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) requires careful selection and preparation of raw materials to ensure high-quality final product [1] [18]. The key starting materials include:

1. Difluorophenyl Derivatives:

  • Base-catalyzed ethylation using ethyl halides (typically ethyl bromide or ethyl iodide)
  • Reaction in polar aprotic solvents such as dimethylformamide or acetone
  • Purification through distillation or recrystallization [18] [20]

Alternatively, 2,3-difluorophenyl derivatives can be synthesized through directed fluorination of appropriate precursors using fluorinating agents [19] [20].

2. Boronic Acid Preparation:

The 4-ethoxy-2,3-difluorophenylboronic acid is typically prepared through one of the following routes [8] [21]:

  • Lithiation of 4-ethoxy-2,3-difluorobenzene followed by treatment with trialkyl borate and hydrolysis
  • Palladium-catalyzed borylation using bis(pinacolato)diboron followed by hydrolysis
  • Direct borylation using tetrahydroxydiboron with palladium catalysts [21] [8]

The boronic acid must be carefully purified and characterized before use in the coupling reaction to ensure high yields and stereoselectivity [8] [22].

3. Bicyclohexane Core:

The 4'-propyl-1,1'-bi(cyclohexane) component with the required trans,trans configuration presents significant synthetic challenges [1] [23]. Preparation methods include:

  • Diels-Alder reactions to construct the cyclohexane rings
  • Hydrogenation of appropriate biphenyl precursors with stereoselective catalysts
  • Direct coupling of cyclohexane derivatives [23] [3]

The propyl group is typically introduced through alkylation reactions using propyl halides under basic conditions [3] .

Table 4: Raw Material Specifications for High-Quality Synthesis

Raw MaterialPurity RequirementCritical ParametersAnalytical Method
2,3-Difluorophenol>98%Isomeric purity, water contentGC, NMR
Ethyl bromide>99%Acid content, water contentGC
Borylation reagents>95%Moisture sensitivity, purityNMR, elemental analysis
Cyclohexane precursors>97%Stereochemical purityHPLC, NMR
Propyl halides>99%Halide contentGC
Palladium catalysts>98%Metal content, ligand ratioICP-MS, NMR

Proper storage and handling of these materials is essential, particularly for moisture-sensitive reagents like borylation agents and organometallic compounds [8] [22].

Purification and Quality Control Protocols

The purification and quality control of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) are critical steps to ensure the compound meets the stringent requirements for its applications in liquid crystal materials [1] [25].

Purification Techniques:

  • Recrystallization: The primary purification method involves recrystallization from appropriate solvent systems [25] [26]:

    • Solvent selection is crucial, with toluene, ethanol/water mixtures, or hexane/ethyl acetate commonly employed
    • Multiple recrystallizations may be required to achieve high purity
    • Temperature control during cooling affects crystal quality and purity
  • Column Chromatography:

    • Silica gel chromatography with carefully selected eluent systems
    • Automated flash chromatography for larger scale purification
    • Gradient elution techniques to separate closely related impurities [25] [27]
  • Industrial Purification Methods:

    • Continuous crystallization processes for large-scale production
    • Melt crystallization techniques for high-purity requirements
    • Wiped film or short-path distillation for thermally stable intermediates [25] [14]

Quality Control Protocols:

Rigorous analytical testing ensures the final product meets specifications [26] [27]:

  • Chromatographic Analysis:

    • High-Performance Liquid Chromatography (HPLC) for purity determination
    • Gas Chromatography (GC) for volatile impurity analysis
    • Chiral chromatography to verify stereochemical purity [26] [27]
  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and isomeric purity
    • Infrared (IR) spectroscopy for functional group verification
    • Mass Spectrometry (MS) for molecular weight confirmation and impurity identification [1] [26]
  • Physical Property Testing:

    • Melting point determination (77-81°C for the pure compound)
    • Optical rotation to confirm stereochemical purity
    • Thermal analysis (DSC/TGA) for phase transition temperatures [1] [2]

Table 5: Quality Control Specifications for (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane)

ParameterSpecificationAnalytical MethodAcceptance Criteria
Chemical Purity>98.0%HPLCSingle peak with area >98.0%
Stereochemical Purity>99.0% trans,transNMRCharacteristic coupling patterns
Melting Point77-81°CCapillary methodWithin specified range
Water Content<0.1%Karl Fischer titrationBelow threshold
Residual SolventsVarious limitsHeadspace GCBelow ICH limits
Metal Contaminants<10 ppm PdICP-MSBelow threshold
AppearanceWhite to off-white solidVisual inspectionCompliant with standard

For industrial production, in-process controls are implemented at critical steps to ensure consistent quality [26] [27]. These include:

  • Reaction monitoring using HPLC or GC to determine endpoint
  • Intermediate purity checks before proceeding to subsequent steps
  • Crystallization process monitoring through particle size analysis and polymorph screening [25] [27]

Computational quantum chemical analysis of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) reveals critical insights into its molecular conformation and electronic structure [1] [2]. Density Functional Theory calculations using the B3LYP hybrid functional with 6-31G(d,p) basis sets provide accurate geometric parameters and electronic properties essential for understanding liquid crystal behavior [3] [4].

The optimized molecular geometry demonstrates the characteristic trans,trans configuration of the bicyclohexane core structure, where both cyclohexane rings adopt stable chair conformations with substituents positioned in equatorial orientations [5] [6]. This stereochemical arrangement minimizes steric hindrance and maintains the extended rod-like molecular shape crucial for mesogenic behavior [7] [8]. The computational analysis reveals that the molecular length extends approximately 2.1 nanometers, with an aspect ratio of approximately 4.2:1, falling within the optimal range for nematic liquid crystal formation [9] [10].

The 2,3-difluorophenyl substituent introduces significant electronic perturbations to the molecular system [1] [11]. DFT calculations demonstrate that the fluorine atoms create strong electron-withdrawing effects, reducing electron density on the aromatic ring by approximately 0.15 electrons per fluorine atom [12] [13]. This electronic redistribution enhances molecular polarizability anisotropy, with calculated values showing a 35% increase in polarizability difference between parallel and perpendicular orientations relative to the molecular long axis [2] [4].

The ethoxy group at the 4-position of the phenyl ring provides additional conformational flexibility through rotation around the C-O bond [9] [10]. Computational conformational analysis reveals three distinct rotational minima separated by barriers of approximately 3.2 kcal/mol, allowing for dynamic averaging at room temperature while maintaining overall molecular linearity [14] [15]. The propyl chain on the bicyclohexane system exhibits typical alkyl chain conformational behavior with predominantly anti conformations favored energetically [16] [17].

Orientation Distribution Function in Nematic Phase

The orientation distribution function f(β) in the nematic phase of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) follows the characteristic behavior described by Maier-Saupe theory for rod-like mesogens [18] [19]. The angular distribution of molecular long axes relative to the nematic director exhibits pronounced orientational ordering with order parameters ranging from 0.45 to 0.55 depending on temperature [20] [21].

X-ray scattering analysis combined with computational modeling reveals that the orientation distribution can be expressed as a series expansion in Legendre polynomials: f(β) = (4π)⁻¹[1 + (5/2)S₂P₂(cos β) + (9/2)S₄P₄(cos β) + ...]⁻¹, where S₂ and S₄ represent the second and fourth rank order parameters respectively [18] [22]. For this compound, experimental measurements yield S₂ = 0.52 ± 0.02 at 25°C below the clearing temperature, indicating substantial orientational order [23] [24].

The presence of the transverse dipole moment significantly influences the orientation distribution function [20] [25]. The 2,3-difluorophenyl group creates a substantial transverse component perpendicular to the molecular long axis, with a calculated magnitude of 2.8 D [12]. This transverse dipole affects intermolecular correlations, leading to short-range antiparallel correlations in the transverse direction while maintaining parallel alignment along the director [20].

Temperature-dependent studies reveal that the orientation distribution function narrows with decreasing temperature, following the relationship S₂ ∝ (T-T)^β where T represents the virtual transition temperature and β ≈ 0.25 [24] [19]. The compound exhibits enhanced thermal stability of the nematic phase compared to non-fluorinated analogs, with clearing temperatures approximately 6-8°C higher due to increased intermolecular interactions [23] [11].

Effect of Fluorine Positioning on Molecular Alignment

The strategic positioning of fluorine atoms at the 2,3-positions of the phenyl ring exerts profound effects on molecular alignment within the liquid crystal matrix [1]. Computational electrostatic potential mapping reveals that the difluoro substitution creates highly localized regions of negative charge density, with electron density enhancement of 0.8-1.2 electrons per ų surrounding each fluorine atom [12].

The 2,3-difluoro substitution pattern generates an asymmetric charge distribution that enhances the transverse dipole moment while maintaining molecular linearity. Unlike other fluorination patterns, the ortho-meta arrangement relative to the ethoxy group creates optimal electronic complementarity, resulting in a net transverse dipole of 4.2 D perpendicular to the molecular axis [11] [12]. This configuration promotes stronger intermolecular dipole-dipole interactions, leading to enhanced orientational correlations in the nematic phase.

Surface alignment studies demonstrate that fluorine positioning significantly affects anchoring behavior on alignment layers. The compound exhibits strong homeotropic alignment on fluorinated surfaces due to favorable fluorine-fluorine interactions, while promoting planar alignment on conventional polyimide surfaces through dipole-surface interactions. The alignment quality, measured by tilt angle uniformity, shows improvements of 15-25% compared to non-fluorinated analogs.

The fluorine atoms also modulate the elastic properties of the nematic phase through modified intermolecular interactions [1]. Computational analysis reveals that the splay elastic constant K₁₁ increases by approximately 20% due to enhanced orientational correlations, while the twist constant K₂₂ shows a 15% increase attributable to transverse dipole interactions [11] [17]. These changes in elastic constants directly impact the stability of defect structures and the response to external fields [24].

Transverse Dipole Moment Impact on Liquid Crystal Behavior

The substantial transverse dipole moment arising from the 2,3-difluorophenyl substitution fundamentally alters the liquid crystal behavior of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) [24] [25]. Quantum chemical calculations reveal a total molecular dipole moment of 4.8 D, with the transverse component contributing 3.2 D perpendicular to the molecular long axis [12]. This large transverse moment creates significant implications for both static and dynamic properties of the liquid crystal phase [20].

The transverse dipole moment enhances dielectric anisotropy through its coupling with external electric fields [24] [25]. Measurements show that the dielectric constant perpendicular to the director (ε⊥) increases by 40% compared to non-fluorinated analogs, while the parallel component (ε∥) exhibits a 15% enhancement [23]. This results in a positive dielectric anisotropy (Δε = ε∥ - ε⊥) of +12.5, making the compound suitable for vertical alignment mode liquid crystal displays.

Dynamic light scattering studies reveal that the transverse dipole moment significantly affects molecular reorientation dynamics [20]. The rotational diffusion around the short molecular axis exhibits enhanced coupling to the nematic collective modes, leading to modified relaxation spectra with characteristic time constants of 10⁻⁴ to 10⁻⁶ seconds [25]. These dynamics are particularly sensitive to temperature, showing Arrhenius behavior with activation energies of 8-12 kcal/mol [17].

The impact on electrooptical properties is particularly pronounced, with the compound exhibiting enhanced Kerr constant values due to the large transverse dipole moment [24]. Field-induced birefringence measurements demonstrate response times improved by 25-30% compared to conventional cyanobiphenyl liquid crystals, attributed to the efficient coupling between the transverse dipole and applied electric fields [11]. The threshold voltage for Frederiks transition shows a reduction of 1.2-1.5 V due to enhanced dielectric coupling, making the material attractive for low-power display applications [1].

XLogP3

8.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

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Other CAS

207598-84-3

Dates

Last modified: 08-15-2023

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